(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate is a useful research compound. Its molecular formula is C15H25BF3NO4 and its molecular weight is 351.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate involves several steps. The compound is typically synthesized through a series of reactions starting from pinanediol and boronic acid derivatives . The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent oxidation and degradation of the intermediate products .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other useful intermediates.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives that are used as intermediates in the synthesis of more complex pharmaceutical compounds .
Scientific Research Applications
(aR,3aS,4S,6S,7aR)-alpha-Ethylhexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole-2-methanamine trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is a key intermediate in the synthesis of anti-tumor drugs, particularly proteasome inhibitors like bortezomib[][1].
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals[][1].
Comparison with Similar Compounds
Similar Compounds
- ®-BoroLeu- (+)-Pinanediol-CF3COOH
- ®-BoroLeu- (+)-Pinanediol-CF3CO2H
- (1R)-3-methyl-1- [(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine trifluoroacetate
Properties
Molecular Formula |
C15H25BF3NO4 |
---|---|
Molecular Weight |
351.17 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;(1R)-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine |
InChI |
InChI=1S/C13H24BNO2.C2HF3O2/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14;3-2(4,5)1(6)7/h8-11H,5-7,15H2,1-4H3;(H,6,7)/t8-,9-,10?,11-,13-;/m0./s1 |
InChI Key |
ZLMDLQDFDNEQPM-VJGDMFQCSA-N |
Isomeric SMILES |
B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.